molecular formula C22H18FN3O3S B2484912 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895430-21-4

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2484912
CAS No.: 895430-21-4
M. Wt: 423.46
InChI Key: CKHFCXLEVYPTAB-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.

    Coupling with Pyridine Derivative: The final step involves coupling the benzothiazole derivative with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.

    Pathways Involved: It can inhibit pathways like the MAPK/ERK pathway, which is involved in cell proliferation and survival, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethoxy-1,3-benzothiazol-2-amine
  • N-(4-ethoxyphenyl)-2-(2-hydroxybenzylidene)hydrazino(oxo)acetamino)benzamide
  • 5,6-Dimethoxy-1,3-benzothiazol-2-amine

Uniqueness

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and fluorine groups enhances its stability and ability to interact with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-28-17-9-10-18(29-2)20-19(17)25-22(30-20)26(13-14-4-3-11-24-12-14)21(27)15-5-7-16(23)8-6-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHFCXLEVYPTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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